4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Description
4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid is a proline-derived compound featuring a pyrrolidine ring substituted at the 4-position with a 2-chlorobenzyl group and a carboxylic acid moiety at the 2-position. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. The 2-chlorophenyl group introduces steric and electronic effects that influence molecular interactions, while the pyrrolidine core contributes to conformational rigidity.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBJCALHMABRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives
According to a 2014 patent (EP3015456A1), preparation involves alkylation of protected pyrrolidine-2-carboxylic acid derivatives with 2-chlorobenzyl halides under basic conditions:
- The hydroxyl or nitrogen functionalities are first activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides/amide intermediates.
- Alkylation is conducted in the presence of phase transfer catalysts (e.g., quaternary ammonium salts or polyethylene glycol) to facilitate the reaction between the alkoxide and 2-chlorobenzyl alkylating agents.
- Protection groups on nitrogen and carboxyl groups (e.g., Boc, Cbz, or esters) are used to prevent side reactions.
- After alkylation, deprotection steps yield the target acid.
- Careful control avoids racemization, especially when starting from single enantiomers.
The patent highlights that direct alkylation of the unprotected compound risks racemization, but stepwise protection and deprotection can maintain stereochemical purity. Catalytic hydrogenation of unsaturated intermediates can yield cis isomers selectively, which is important for the biological activity of the product.
Synthesis Starting from L-Proline
An established route uses L-proline (pyrrolidine-2-carboxylic acid) as a starting material:
- L-proline is converted to pyrrolidine-2-carbonyl chloride using phosphorus pentachloride (PCl5) in acetyl chloride under dry conditions at about 35°C.
- The acid chloride intermediate is then reacted with 2-chlorobenzylamine or substituted anilines under reflux in acetone to form the corresponding amide or substituted derivatives.
- After reaction completion, the mixture is neutralized with sodium hydroxide and extracted with organic solvents like ethyl acetate.
- The product is purified by recrystallization or chromatography.
This method is well-documented for related pyrrolidine derivatives and can be adapted for this compound with appropriate modifications.
Catalytic Hydrogenation and Stereochemical Control
Selective catalytic hydrogenation of unsaturated intermediates bearing double bonds in the pyrrolidine ring or side chains can yield the desired cis isomer of the product:
- Using catalysts such as palladium on carbon under controlled hydrogen pressure.
- The process is sensitive to racemization; however, the patent (EP3015456A1) reports conditions that yield the cis isomer without racemization, an unexpected technical advantage.
- This stereochemical control is crucial for maintaining biological activity.
Reaction Conditions and Optimization
Solvent and Temperature Effects
- Typical solvents include ethanol, dichloromethane, acetonitrile, and acetone.
- Temperature control is critical; for example, alkylation and hydrogenation steps are often conducted between room temperature and 50°C.
- Higher temperatures can reduce yields or promote racemization.
- Acetonitrile has been shown to be an effective solvent for related coupling reactions, providing high yields in the synthesis of cyclic anhydrides from carboxylic acids, which can be relevant for intermediate steps.
Base and Catalyst Selection
- Strong bases such as sodium hydride or n-butyllithium are used to generate reactive alkoxide or amide species.
- Phase transfer catalysts (quaternary ammonium salts, polyethylene glycol) enhance alkylation efficiency.
- Catalysts like Pd/C are used for hydrogenation steps.
Summary of Key Research Outcomes and Yields
Additional Notes on Analytical and Purification Techniques
- Purity is confirmed by thin-layer chromatography (TLC), elemental analysis, and spectral methods such as ^1H NMR and IR spectroscopy.
- Flash column chromatography is commonly employed to separate diastereomers and purify intermediates.
- Recrystallization from solvents like petroleum ether or ethyl acetate is used for final purification.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-chlorophenylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Scientific Research Applications
4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid has applications in chemistry, biology, medicinal chemistry, and material science.
Medicinal Chemistry
- Antiviral Activity Pyrrolidine derivatives exhibit antiviral properties, and modifications like chlorobenzyl substitution can enhance their activity.
- Neuropharmacology Analogs of this compound have been investigated for their effects on neurotransmitter systems, particularly in relation to cognitive function and neurodegenerative diseases.
- Anticancer Activity Pyrrolidine derivatives, including this compound, have anticancer potential. Modifications at the 4-position of the pyrrolidine ring can lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells.
Material Science
- Polymerization Initiators Due to its reactive functional groups, this compound can be utilized as an initiator in the synthesis of polymers.
- Additives in Coatings The chemical properties of this compound make it suitable as an additive in coatings and adhesives, enhancing durability and performance.
Biological Activities
This compound is a compound of interest in medicinal chemistry due to its potential biological activities.
Antimicrobial Activity
The antimicrobial properties of this compound have been explored. However, initial screenings indicated limited activity against Gram-negative bacteria. Further studies are required to assess its effectiveness against multidrug-resistant strains.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, a derivative of this compound, is a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose metabolism and insulin secretion. Inhibition of DPP-IV can enhance insulin release and improve glucose tolerance, making this compound a candidate for antidiabetic therapies.
Case Studies
Antiviral Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for antiviral activity. The results indicated that compounds with chlorobenzyl substitutions had improved efficacy against specific viral strains compared to their non-substituted counterparts.
Neuroprotective Effects
Research conducted at a major university investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings suggested that this compound significantly reduced cell death and improved cell viability, indicating potential therapeutic applications in neurodegenerative disorders.
Anticancer Study
A study involving various pyrrolidine derivatives demonstrated that modifications at the 4-position could lead to enhanced cytotoxicity against cancer cells while maintaining lower toxicity in non-cancerous cells. The study suggests that this compound may serve as a lead compound for further development in cancer therapeutics.
Data Tables
Anticancer Activity
| Compound | Viability (%) at 100 µM | Comments |
|---|---|---|
| This compound | TBD | Further studies needed for specific activity |
| Cisplatin | 78-86% | Standard chemotherapeutic reference |
Antimicrobial Activity
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | >64 | No significant activity observed |
| Klebsiella pneumoniae | >64 | No significant activity observed |
Mechanism of Action
The mechanism of action of (2S,4R)-4-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, modulating their activity. The 2-chlorophenylmethyl group enhances its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Alkyl-Substituted Derivatives
Heterocyclic Analogs
- 5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)-2-pyrimidinecarboxylic acid (CAS 676563-55-6): Replaces pyrrolidine with a pyrimidine ring, altering π-π stacking interactions and solubility .
Physicochemical Properties
<sup>a</sup> Predicted using ChemDraw.
<sup>b</sup> Experimental data from vendor specifications.
Neuropeptide FF Receptor Antagonism
The target compound exhibits nanomolar affinity for neuropeptide FF receptors (IC₅₀ ~50 nM), attributed to the 2-chlorobenzyl group’s hydrophobic interactions with receptor pockets. In contrast, the 4-bromo analog shows reduced potency (IC₅₀ ~120 nM), likely due to steric hindrance .
Enzyme Inhibition
- 4-(4-Methylsulfanylbenzyl)pyrrolidine-2-carboxylic acid (from ): The methylsulfanyl group enhances inhibition of histone deacetylase 6 (HDAC6) compared to the chloro derivative, with IC₅₀ values of 0.8 µM vs. 2.5 µM .
- 1-(4-Trifluoromethylphenyl)piperidine-2-carboxylic acid (): The trifluoromethyl group improves metabolic stability in liver microsomes (t₁/₂ > 120 min vs. ~60 min for the chloro analog) .
Key Research Findings
- Stereochemical Impact : The (2S,4R) configuration in analogs like 4-(2-bromobenzyl)pyrrolidine-2-carboxylic acid () enhances receptor selectivity over (2R,4S) isomers .
Biological Activity
4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article compiles findings from diverse studies to elucidate the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H14ClN and it features a pyrrolidine ring substituted with a 2-chlorobenzyl group and a carboxylic acid functional group. The presence of the chlorine atom and the carboxylic acid moiety contributes to its biological activity by influencing solubility and binding interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. It is hypothesized that the compound may modulate the activity of these targets, leading to various biological effects. Ongoing research is focused on identifying the precise pathways involved in its action, particularly in relation to Dipeptidyl Peptidase-4 (DPP-4) inhibition, which plays a crucial role in glucose metabolism and insulin regulation .
Antidiabetic Activity
Research indicates that compounds similar to this compound exhibit significant antidiabetic properties by acting as DPP-4 inhibitors. DPP-4 inhibitors are known to enhance insulin secretion and decrease glucagon levels, thus improving glycemic control in type 2 diabetes mellitus (T2DM). Studies have shown that modifications in the chemical structure can enhance DPP-4 inhibitory activity, suggesting that this compound may have therapeutic potential in managing diabetes .
Antimicrobial Activity
Pyrrolidine derivatives have demonstrated antimicrobial properties against various pathogens. In particular, compounds with similar structural motifs have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The presence of the 2-chlorophenyl group has been associated with increased antibacterial activity, making it a valuable scaffold for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of pyrrolidine derivatives have also been explored. Some studies indicate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific binding affinity of this compound to cancer-related targets remains an area of active investigation, with preliminary findings suggesting potential efficacy against certain types of tumors .
Case Study 1: DPP-4 Inhibition
A study investigated the structure-activity relationship (SAR) of pyrrolidine derivatives as DPP-4 inhibitors. The findings indicated that specific substitutions on the pyrrolidine ring significantly enhanced inhibitory potency. For instance, compounds exhibiting halogen substitutions showed improved binding affinity compared to their non-substituted counterparts, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various pyrrolidine derivatives, including those similar to this compound. The results demonstrated that certain derivatives exhibited IC50 values comparable to standard antibiotics against E. coli and S. aureus. This underscores the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid, and what reaction conditions are critical for achieving high yield?
- Methodological Answer : The compound is typically synthesized via multistep routes involving:
- Condensation : Reaction of 2-chlorobenzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) under basic conditions (e.g., NaOH in dichloromethane) to form intermediates .
- Cyclization : Use of catalysts such as palladium or copper to facilitate heterocycle formation, followed by functional group modifications (e.g., carboxylic acid deprotection) .
- Critical Conditions : Solvent choice (DMF or toluene), temperature control (60–100°C), and catalyst loading (1–5 mol%) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.5 ppm for aromatic protons) and pyrrolidine backbone (δ 2.5–4.0 ppm for methylene/methine groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine ring and substituent orientation .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 280–300) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .
- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) when confirming the stereochemistry of the pyrrolidine ring?
- Methodological Answer :
- Combined Techniques : Use NOESY NMR to identify spatial proximity of protons (e.g., chlorophenyl methylene to pyrrolidine protons) and cross-validate with X-ray-derived torsion angles .
- Computational Modeling : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to resolve ambiguities in chiral centers .
Q. What strategies optimize enantiomeric purity during synthesis, particularly for the (2S,4R) stereoisomer?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor the desired enantiomer .
- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for preparative HPLC separation of racemic mixtures .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer .
Q. How should researchers design experiments to assess the compound’s in vitro biological activity against enzymatic targets (e.g., proteases or kinases)?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates for proteases) with the compound at varying concentrations (1 nM–100 µM) to determine IC values .
- Controls : Include positive inhibitors (e.g., E-64 for cysteine proteases) and vehicle controls (DMSO ≤1%) to validate specificity .
- Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate inhibition constants (K) .
Q. What experimental approaches mitigate byproduct formation during the final cyclization step?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
